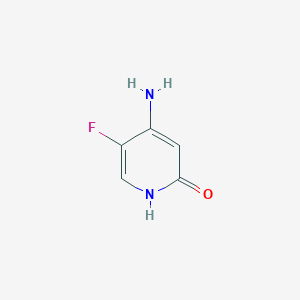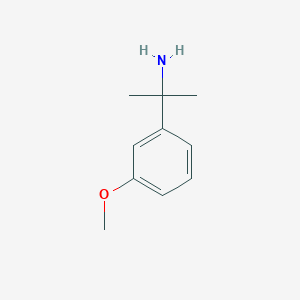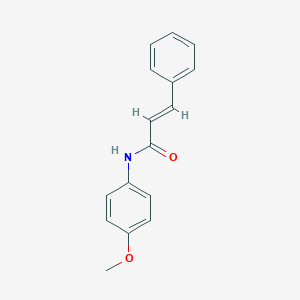
N-(Cinamoil)-4-metoxianilina
Descripción general
Descripción
N-(Cinnamoyl)-4-methoxyaniline is an organic compound that belongs to the class of cinnamides. It is characterized by the presence of a cinnamoyl group attached to an aniline moiety, which is further substituted with a methoxy group at the para position. This compound is of significant interest due to its potential biological activities and applications in various fields of research.
Aplicaciones Científicas De Investigación
N-(Cinnamoyl)-4-methoxyaniline has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Mecanismo De Acción
Target of Action
N-(Cinnamoyl)-4-methoxyaniline, a derivative of cinnamic acid, primarily targets the enzyme α-glucosidase . This enzyme plays a crucial role in the transformation of complex sugars into glucose monomers .
Mode of Action
The compound interacts with α-glucosidase, inhibiting its activity . The inhibitory activity greatly depends on the structure of the compound, with electron-withdrawing groups on the cinnamoyl aromatic ring causing increased inhibition activity . Molecular docking studies reveal that it interacts with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 .
Biochemical Pathways
The inhibition of α-glucosidase by N-(Cinnamoyl)-4-methoxyaniline affects the carbohydrate metabolism pathway. By inhibiting α-glucosidase, the compound prevents the breakdown of complex sugars into glucose, thereby reducing the rise in blood glucose levels after a meal .
Pharmacokinetics
The compound has shown acceptable physicochemical and pharmacokinetic characteristics with little toxicity, indicating its potential use as a lead drug candidate .
Result of Action
The primary result of the action of N-(Cinnamoyl)-4-methoxyaniline is the inhibition of α-glucosidase, leading to a reduction in the breakdown of complex sugars and a subsequent decrease in postprandial blood glucose levels . This makes it a potential therapeutic agent for managing diabetes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cinnamoyl)-4-methoxyaniline typically involves the condensation of cinnamic acid with 4-methoxyaniline. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the amide bond. The reaction conditions often include heating the reaction mixture to reflux temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: On an industrial scale, the production of N-(Cinnamoyl)-4-methoxyaniline can be achieved through a similar synthetic route, with optimizations for large-scale operations. This may involve the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial processes to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: N-(Cinnamoyl)-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cinnamoyl group to a saturated amide.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated amides. Substitution reactions can introduce various functional groups onto the aromatic ring .
Comparación Con Compuestos Similares
N-(Cinnamoyl)-aniline: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
N-(Cinnamoyl)-4-hydroxyaniline: Contains a hydroxyl group instead of a methoxy group, which can influence its solubility and interaction with biological targets.
N-(Cinnamoyl)-4-chloroaniline: The presence of a chloro group can alter its electronic properties and reactivity.
Uniqueness: N-(Cinnamoyl)-4-methoxyaniline is unique due to the presence of the methoxy group, which can enhance its solubility in organic solvents and influence its interaction with biological targets. This structural feature may also impact its reactivity in chemical reactions, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
(E)-N-(4-methoxyphenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-15-10-8-14(9-11-15)17-16(18)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,17,18)/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMJCDDYUBVWRB-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55044-94-5 | |
| Record name | p'-cinnamanisidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


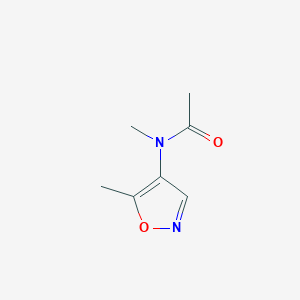
![1-(3-aminophenyl)-2-[methyl(pentyl)amino]ethanol](/img/structure/B21578.png)
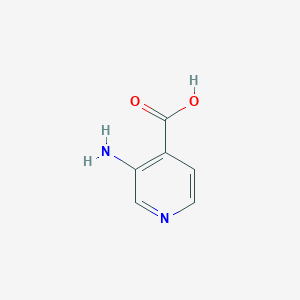
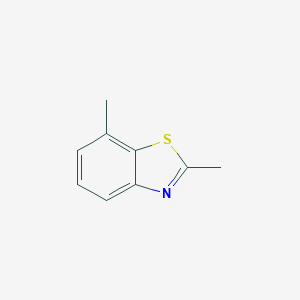
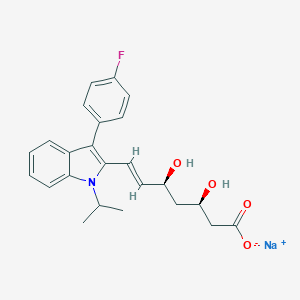
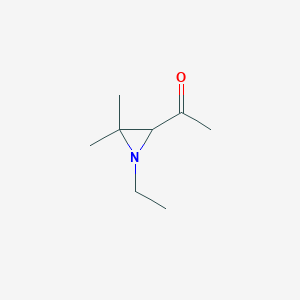

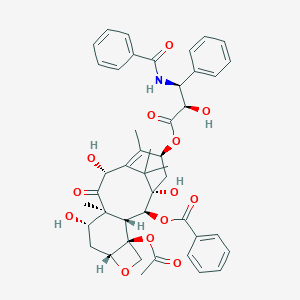
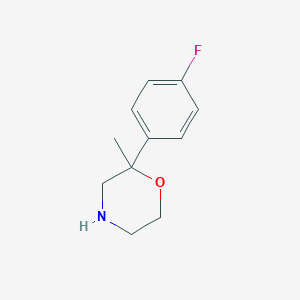
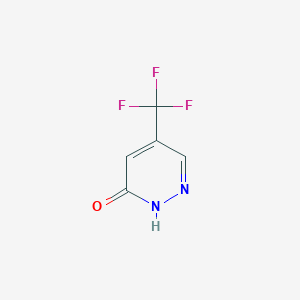
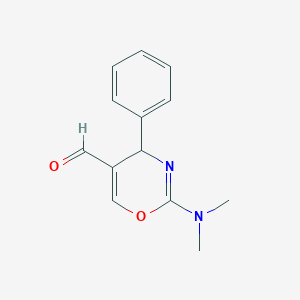
![2-[2-[(26E)-26-ethylidene-12,29-bis(1-hydroxyethyl)-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B21610.png)
